2,2-Dimethoxyethanol

Overview

Description

2,2-Dimethoxyethanol, commonly referred to as dimethoxyethane (DME), is a glycol ether with a variety of applications in both industrial and research settings. It is often used as a solvent due to its ability to dissolve both polar and nonpolar compounds and is particularly noted for its use in electrolytes for batteries, as well as in the study of hydrogen bonding and molecular interactions.

Synthesis Analysis

The synthesis of DME-based electrolytes has been explored for use in rechargeable Mg batteries. A novel Mg2(μ-Cl)2 cation complex was synthesized in DME by reacting MgCl2 with Mg salts or Lewis acid salts. This process led to the development of highly active electrolytes with near 100% efficiency, a wide electrochemical window, and high ionic conductivity, which could be significant for the formulation of practical Mg batteries .

Molecular Structure Analysis

The molecular structure of DME has been characterized through various techniques. Single crystal X-ray diffraction, Raman spectroscopy, and NMR have been used to elucidate the structure of the Mg2(μ-Cl)2 cation complex in DME . Additionally, the crystal and molecular structure of DME itself was investigated using a new diffractometer, revealing that DME crystallizes in the monoclinic system with a TGT conformation .

Chemical Reactions Analysis

DME has been utilized as an etherification agent for the synthesis of methyl ethers from biomass-derived hydroxyl compounds. Using an H3PW12O40 catalyst, the formation of isosorbide methyl ethers was achieved with an 80% GC yield from isosorbide, highlighting the importance of the acid catalyst type and amount in improving etherification reactivities . Furthermore, DME has been used as a solvent in the Schmidt reaction, providing a safer alternative to chlorinated solvents for the synthesis of amides and amidoesters from ketones and β-ketoesters .

Physical and Chemical Properties Analysis

The physical and chemical properties of DME have been extensively studied. Thermophysical measurements and computational studies using density functional theory and molecular dynamics have provided insights into the molecular-level structure of DME and its interactions with other molecules, such as ethanol. These studies have shown significant deviations from ideality due to intermolecular hydrogen bonding and the balance of homo- and heteroassociations . NMR studies and conformational energy calculations have also contributed to the understanding of DME's behavior in different solvent systems . The dynamics of DME in various solvents, including aqueous and non-aqueous solutions, have been compared, revealing its solvation properties and the effect of temperature on its behavior .

Scientific Research Applications

Synthesis and Structural Analysis

2,2-Dimethoxyethanol can be synthesized from glycerol and acetone through a multi-step process, yielding a product that is easily identifiable by IR and 1H NMR spectra. This synthesis process is characterized by its mild reaction conditions and straightforward procedure (Liu Zhan-zhu, 2008).

Conformational Studies

Research into 1,2-dimethoxyethane, a related compound, includes gas-phase NMR studies to understand its conformation. Previous studies have compared these gas-phase conformations with those in nonpolar solvents (A. Abe & K. Inomata, 1991).

Electrolytes for Supercapacitors

Mixing 1,2-dimethoxyethane with 1-ethyl-3-methylimidazolium bis(trifluoromethylsulphonyl)imide improves the electrolytic properties for supercapacitors. This combination shows enhanced ionic conductivity and viscosity, leading to increased power density in supercapacitors (A. Jänes et al., 2016).

Application in Schmidt Reactions

Dimethoxyethane serves as an alternative solvent for Schmidt reactions, offering a safer option compared to traditionally used chlorinated solvents. This application is significant in the preparation of homochiral N-(5-Oxazolyl)oxazolidinones from N-Acetoacetyl derivatives of oxazolidinones (N. Gálvez et al., 1996).

Etherification of Hydroxyl Compounds

1,2-Dimethoxyethane has been explored as an etherification agent for converting biomass-derived hydroxyl compounds into methyl ethers. This application uses acid-catalyzed synthesis, showing significant potential in terms of yield and efficiency (Penghua Che et al., 2015).

Lithium Metal Battery Electrolytes

In lithium metal batteries, 1,2-dimethoxyethane is a common electrolyte solvent. Modifications to its structure, such as substituting methoxy groups with ethoxy groups, have shown to improve the electrochemical stability of lithium bis(fluorosulfonyl)imide electrolytes in high-voltage conditions (Yuelang Chen et al., 2021).

properties

IUPAC Name |

2,2-dimethoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c1-6-4(3-5)7-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPNCQTUZYWFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

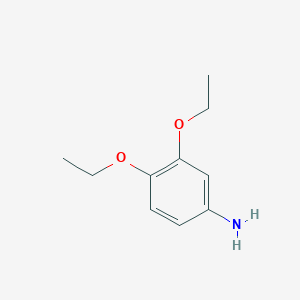

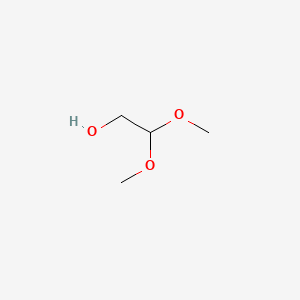

COC(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184921 | |

| Record name | 2,2-Dimethoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethoxyethanol | |

CAS RN |

30934-97-5 | |

| Record name | 2,2-Dimethoxyethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30934-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethoxyethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030934975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethoxyethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHOXYETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5USE33Y47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a notable application of 2,2-Dimethoxyethanol in biofuel research?

A: 2,2-Dimethoxyethanol shows promise in addressing a key challenge in bio-oil, a sustainable energy source. Bio-oil tends to increase in viscosity during storage, hindering its practicality. Research indicates that adding 2,2-Dimethoxyethanol to bio-oil can help mitigate this issue. [] The compound reacts with aldehydes like hydroxyacetaldehyde, a major component in bio-oil, to form stable acetals. This reaction, catalyzed by strong acids, effectively reduces the concentration of reactive aldehydes, which are known to contribute to polymerization and viscosity increases in bio-oil. []

Q2: Can you describe a method for synthesizing 2,2-Dimethoxyethanol?

A: One approach to synthesizing 2,2-Dimethoxyethanol involves a multi-step process starting with glycerol and acetone. [] This synthesis involves five distinct steps: hydroxyl group protection, deprotection, acetalation, and finally, hydrogenolysis. While this method results in a moderate total yield of 22%, it’s considered advantageous due to the mild reaction conditions, making it a relatively straightforward synthetic route. []

Q3: How is 2,2-Dimethoxyethanol structurally characterized?

A: 2,2-Dimethoxyethanol can be characterized using spectroscopic techniques like Infrared Spectroscopy (IR) and proton Nuclear Magnetic Resonance (1H NMR). [] These methods provide detailed information about the molecule's functional groups and the arrangement of hydrogen atoms within its structure, respectively.

Q4: Has 2,2-Dimethoxyethanol been studied in computational chemistry, and if so, what is the focus of these studies?

A: Yes, 2,2-Dimethoxyethanol has been utilized as a model system in computational chemistry studies exploring the anomeric effect in carbohydrates. [] This effect, crucial in carbohydrate chemistry, influences the molecule's preferred three-dimensional shape and therefore its properties and reactivity. By studying 2,2-Dimethoxyethanol and similar molecules, researchers can gain insights into the factors governing the anomeric effect and its implications for more complex carbohydrate systems. []

Q5: Are there any known analytical methods for detecting and quantifying 2,2-Dimethoxyethanol?

A: While the provided research doesn’t specify particular methods for 2,2-Dimethoxyethanol, it highlights that Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been employed to study its formation in bio-oil reactions. [] This technique is well-suited for identifying and quantifying volatile compounds within complex mixtures, making it suitable for analyzing the products of reactions involving 2,2-Dimethoxyethanol in various contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.